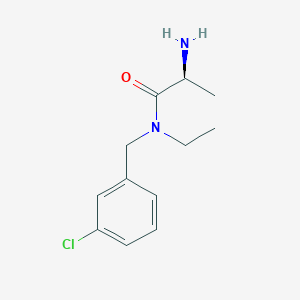

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide

Description

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide is a chiral amide derivative characterized by a 3-chloro-substituted benzyl group and an ethyl moiety attached to the amide nitrogen. The compound’s structural features—such as the chloro-substituted aromatic ring and ethyl group—likely influence its physicochemical properties, including lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUYKMZPFGMEDX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)Cl)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide is , with a molecular weight of 240.73 g/mol. The compound features a propionamide backbone with an ethyl group and a 3-chlorobenzyl substituent, which may influence its biological interactions and therapeutic potential.

Research indicates that (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide exhibits significant activity as a sigma-1 receptor antagonist . This receptor plays a critical role in various neurological processes, and its modulation can have therapeutic implications for conditions such as depression, anxiety, and neurodegenerative diseases .

Neuropharmacological Effects

Studies have shown that compounds with similar structures to (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide can exhibit neuroprotective effects. For instance, analogs have been evaluated for their ability to mitigate neuronal damage in models of neurodegeneration. The sigma-1 receptor antagonism is believed to contribute to these protective effects by modulating calcium signaling and reducing oxidative stress.

Analgesic and Anti-inflammatory Properties

Derivatives of propionamide compounds have demonstrated analgesic and anti-inflammatory properties in various preclinical studies. These effects are often attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide in a mouse model of Alzheimer's disease. The compound was found to enhance cognitive function and reduce amyloid-beta plaque formation, suggesting potential for treating neurodegenerative disorders .

- Anti-inflammatory Activity : In vitro assays demonstrated that (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide | C13H17N3O | Moderate anti-inflammatory effects; sigma receptor activity |

| N-(4-Chlorobenzyl)alaninamide | C10H13ClN2O | Limited analgesic activity; lacks ethyl substitution |

| (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide | C12H17FN2O | Enhanced sigma receptor affinity; potential neuroprotective |

This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide is its role as an anticonvulsant agent. This compound is structurally related to lacosamide, a drug approved for the treatment of partial-onset seizures in adults. Research has indicated that derivatives of this compound exhibit impressive anticonvulsant activities in various animal models.

Case Studies and Findings

- Study on Anticonvulsant Efficacy : A study evaluated several N-benzyl derivatives, including (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide, for their efficacy in the maximal electroshock (MES) seizure model. The results showed that certain structural modifications at the 4′ position of the benzyl group significantly enhanced anticonvulsant activity compared to other regioisomers .

- Pharmacological Profile : In vivo studies demonstrated that this compound, along with its analogs, provided seizure protection comparable to established antiepileptic drugs like phenytoin. The structure-activity relationship (SAR) indicated that non-bulky substituents at specific positions on the benzyl ring were crucial for maintaining high efficacy .

Structural Modifications and Their Impact

The pharmacological effects of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide can be significantly influenced by its structural modifications. Research has focused on how variations in substituents can alter binding affinities and efficacy at various receptors.

Modification Studies

- N-Substitutions : Studies have shown that N-acetylation and other modifications can improve binding affinity at opioid receptors, which might lead to enhanced therapeutic profiles with reduced side effects . For instance, compounds with N-benzyl substitutions exhibited varying degrees of efficacy at mu-opioid receptors (MOR) and delta-opioid receptors (DOR), suggesting potential dual-action capabilities .

Potential Therapeutic Uses Beyond Anticonvulsants

Beyond its anticonvulsant properties, (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide may have applications in pain management and other neurological disorders.

Research Insights

- Pain Management : The compound's ability to act as a MOR agonist/DOR antagonist suggests it could be beneficial in managing pain while minimizing the side effects typically associated with pure MOR agonists . This dual action could provide a new avenue for developing analgesics with improved safety profiles.

Summary of Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted amides with variations in the benzyl substituent and alkyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on dichloro analog .

Key Findings:

Substituent Effects :

- Halogen Type and Position :

- The 3-chloro substituent in the target compound balances lipophilicity and steric effects. In contrast, the 3,4-dichloro analog (C₁₂H₁₆Cl₂N₂O) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Alkyl Group Influence :

- The N-ethyl group in the target compound provides moderate steric bulk compared to N-methyl analogs (e.g., C₁₁H₁₅FN₂O in ). This may impact pharmacokinetic properties such as hepatic clearance and protein binding.

Commercial Availability :

- Many analogs, including the target compound, are listed as discontinued in commercial catalogs, suggesting niche research applications or synthesis challenges .

Preparation Methods

Chiral Resolution Using Tartaric Acid Derivatives

A widely adopted method involves the resolution of racemic mixtures using chiral resolving agents. For example, D-tartaric acid has been employed to separate enantiomers via diastereomeric salt formation.

-

Procedure :

-

Yield : 65–78% after three recrystallization cycles.

-

Advantages : Scalable for industrial production with minimal racemization risks.

Enantioselective Enzymatic Synthesis

Enzymatic methods using Candida antarctica lipase B (CAL-B) have been optimized for asymmetric amidation:

Coupling Reactions with Dicyclohexylcarbodiimide (DCC)

The DCC-mediated coupling of (S)-2-aminopropionic acid with 3-chloro-benzylamine and ethylamine is a cornerstone method:

-

Steps :

-

Protect the amine group of (S)-2-aminopropionic acid using tert-butoxycarbonyl (Boc) anhydride.

-

Activate the carboxylic acid with DCC in dichloromethane (DCM).

-

Sequentially react with 3-chloro-benzylamine and ethylamine.

-

Deprotect the Boc group using trifluoroacetic acid (TFA).

-

Advanced Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving selectivity:

Continuous Flow Chemistry

Industrial-scale production leverages continuous flow reactors for enhanced reproducibility:

-

System Configuration :

-

Two reactors in series:

-

Reactor 1: Amide bond formation at 50°C.

-

Reactor 2: Chiral purification via immobilized cellulose columns.

-

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Resolution | 78 | 99 | 92 | High |

| Enzymatic Synthesis | 85 | 98 | 98 | Moderate |

| DCC Coupling | 72 | 97 | 99 | High |

| Microwave | 89 | 99 | 99 | Moderate |

| Flow Chemistry | 90 | 99 | 95 | Industrial |

Critical Challenges and Solutions

Racemization During Amide Formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide, and how can reaction conditions be optimized to enhance enantiomeric purity?

- Methodology : Utilize chiral catalysts (e.g., asymmetric hydrogenation) and monitor enantiomeric excess via chiral HPLC or polarimetry. Reaction optimization should include solvent selection (e.g., tetrahydrofuran for improved solubility) and temperature control (e.g., low temperatures to minimize racemization) .

Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

- Methodology :

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and primary amine N-H bends (~1600 cm⁻¹).

- ¹H/¹³C NMR : Verify substitution patterns (e.g., 3-chloro-benzyl protons at δ 7.2–7.4 ppm) and stereochemistry via coupling constants.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with Cl presence .

Q. How should researchers handle storage and stability testing to ensure compound integrity?

- Methodology : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the amide bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange terms predict the compound’s electronic properties and reactivity?

- Methodology : Apply hybrid functionals (e.g., B3LYP) to calculate HOMO/LUMO energies for redox behavior. Include solvent effects (PCM model) and validate against experimental UV-Vis spectra. Exact exchange terms improve thermochemical accuracy (e.g., bond dissociation energies) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Perform meta-analysis to identify variables such as:

- Purity : Validate via orthogonal methods (HPLC, elemental analysis).

- Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration <0.1% to avoid cytotoxicity).

- Receptor binding assays : Use radioligand displacement studies to confirm target specificity .

Q. How can enantiomeric purity impact pharmacological activity, and what analytical methods ensure stereochemical fidelity?

- Methodology : Compare (S)- and (R)-enantiomers in vitro (e.g., IC₅₀ assays). Use chiral stationary phase HPLC (CSP-HPLC) with UV detection at 254 nm and validate with circular dichroism (CD) spectroscopy .

Q. What are the challenges in synthesizing structural analogs with modified pharmacophores, and how can computational tools aid design?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity with target receptors (e.g., histamine H1/H4). Synthesize analogs via reductive amination or Ugi reactions, prioritizing substituents with lower steric hindrance .

Safety and Compliance

Q. What protocols ensure safe handling and waste disposal during synthesis?

- Methodology : Use fume hoods for reactions involving volatile solvents (e.g., chloroform). Neutralize acidic/basic waste before disposal. Partner with certified waste management services for halogenated organic waste .

Data Interpretation

Q. How can researchers validate conflicting results in molar conductivity measurements for metal complexes of this compound?

- Methodology : Standardize solvent systems (e.g., DMF vs. water) and ionic strength. Compare with reference complexes (e.g., [CrL(H₂O)₂Cl]Cl in ) to assess electrolyte behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.